Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
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Overview
Description
“Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is often used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the Fmoc Group: The Fmoc group is introduced to protect the amino group during subsequent reactions. This is typically done using Fmoc chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while substitution could introduce various functional groups.
Scientific Research Applications
“Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (3r,4s)-4-(4-chlorophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- (3r,4s)-4-(4-methylphenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the bromophenyl group distinguishes “Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid” from its analogs
Properties
Molecular Formula |
C26H22BrNO4 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(3S,4R)-4-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1 |
InChI Key |
KPGXCJJBNICJPY-XZOQPEGZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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